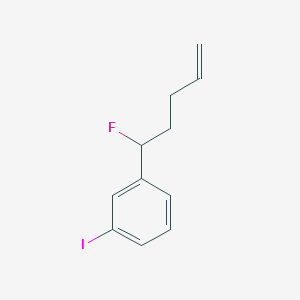

1-(1-Fluoro-pent-4-enyl)-3-iodo-benzene

Description

1-(1-Fluoro-pent-4-enyl)-3-iodo-benzene is a halogenated aromatic compound featuring a benzene ring substituted with an iodine atom at the meta position and a 1-fluoro-pent-4-enyl chain at the para position. This structure combines electrophilic aromatic substitution patterns (iodo group) with aliphatic fluorination, making it a versatile intermediate in pharmaceuticals, agrochemicals, and materials science. The fluorine atom enhances metabolic stability and lipophilicity, while the iodine atom facilitates further functionalization via cross-coupling reactions .

Properties

Molecular Formula |

C11H12FI |

|---|---|

Molecular Weight |

290.12 g/mol |

IUPAC Name |

1-(1-fluoropent-4-enyl)-3-iodobenzene |

InChI |

InChI=1S/C11H12FI/c1-2-3-7-11(12)9-5-4-6-10(13)8-9/h2,4-6,8,11H,1,3,7H2 |

InChI Key |

WZZBOIGNKLLYAQ-UHFFFAOYSA-N |

Canonical SMILES |

C=CCCC(C1=CC(=CC=C1)I)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties and applications, 1-(1-Fluoro-pent-4-enyl)-3-iodo-benzene is compared to structurally analogous compounds (Table 1).

Table 1: Comparative Analysis of this compound and Analogues

Key Findings

Structural and Electronic Effects :

- The iodo group in this compound enhances electrophilicity, enabling palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Heck reactions). This contrasts with 1-Fluoro-3-(trans-4-propylcyclohexyl)benzene , where the cyclohexyl group introduces steric bulk but limits reactivity to applications like liquid crystals .

- The fluoro-pent-4-enyl chain provides both hydrophobicity and conformational flexibility, differing from the rigid ethynyl spacer in 1-Iodo-3-[(4-iodophenyl)ethynyl]benzene , which is optimized for π-conjugation in optoelectronic materials .

Synthetic Accessibility: The compound in (methyl 4-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-3-fluorobenzoate) was synthesized via Suzuki-Miyaura coupling (70% yield), highlighting the utility of boronic acid intermediates. This contrasts with this compound, which would likely require halogen exchange or Grignard reactions for the fluoro-alkenyl chain.

Applications: 1-Iodo-3-[(4-iodophenyl)ethynyl]benzene () is used in photovoltaic devices due to its extended conjugation, while 1-(3-Methoxyphenyl)ethanone () serves as a fragrance precursor. The target compound’s dual halogenation positions it as a candidate for bioactive molecule synthesis (e.g., fluorinated antitumor agents).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.